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Compound of Interest

Compound Name:
4-Oxazolecarboxylic acid, 2-

chloro-5-methyl-

CAS No.: 1240600-64-9

Cat. No.: B2685956

Get Quote

Executive Summary & Application Context
2-Chloro-5-methyl-4-oxazolecarboxylic acid is a critical heterocyclic scaffold in medicinal

chemistry, frequently utilized as a core pharmacophore for antibiotics, anti-inflammatory agents,

and enzyme inhibitors. Its structural versatility stems from two distinct reactive handles: the C2-

chlorine (susceptible to nucleophilic aromatic substitution,

) and the C4-carboxylic acid (available for amide coupling or esterification).

This guide provides a definitive analysis of the

H NMR spectrum of this molecule. Unlike standard database entries, this document compares
the target molecule against its synthetic precursor (the ethyl ester) and analyzes solvent-
dependent spectral behaviors, ensuring you can confidently validate identity and purity during
drug development workflows.

Core Structural Features
Oxazole Ring: Aromatic 5-membered ring containing oxygen and nitrogen.
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C2-Position: Chloro-substituted (Electron-withdrawing, silent in

H NMR).

C4-Position: Carboxylic acid (Strongly deshielding).

C5-Position: Methyl group (Diagnostic singlet).

Experimental Protocol: Sample Preparation
To ensure high-resolution data and prevent signal broadening of the acidic proton, strict

adherence to the following preparation protocol is required.

Reagents & Equipment
Solvent: DMSO-

(99.9% D) is the mandatory standard.

Why? CDCl

often leads to the disappearance or extreme broadening of the carboxylic acid proton due
to exchange or poor solubility. DMSO stabilizes the dimer/H-bonded form.

Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO pentet at 2.50

ppm).

Concentration: 10–15 mg of sample in 0.6 mL solvent.
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Caption: Optimized sample preparation workflow for carboxylic acid derivatives in DMSO-d6 to

ensure visibility of labile protons.

Comparative Spectral Analysis
This section contrasts the target molecule with its most common synthetic precursor, Ethyl 2-

chloro-5-methyl-4-oxazolecarboxylate. This comparison is the primary method for verifying

successful hydrolysis.

Chemical Shift Assignments (DMSO- )
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Feature
Target: Acid

Form (COOH)

Alternative:
Ethyl Ester

Precursor

(COOEt)

(Shift Change) Interpretation

-COOH (Acid)
12.5 – 13.5 ppm

(Broad Singlet)
Absent N/A

Diagnostic for

successful

hydrolysis.

C5-CH

(Methyl)

2.55 – 2.65 ppm

(Singlet)

2.50 – 2.60 ppm

(Singlet)
~ +0.05 ppm

The acid is

slightly more

electron-

withdrawing than

the ester,

causing minor

downfield shift.

-OCH

- (Ester)
Absent

4.25 – 4.35 ppm

(Quartet,

Hz)

N/A

Presence

indicates

incomplete

reaction.

-CH

(Ester)
Absent

1.25 – 1.35 ppm

(Triplet,

Hz)

N/A

Presence

indicates

incomplete

reaction.

Solvent Residual
2.50 ppm

(Pentet)

2.50 ppm

(Pentet)
0

Reference point

(overlap with C5-

Me is possible;

see

troubleshooting).

Detailed Peak Analysis
The Methyl Singlet (2.60 ppm)
The methyl group at position 5 is the most stable signal. It appears as a sharp singlet.
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Why 2.60 ppm? A standard allylic methyl is ~1.7 ppm. However, this methyl is attached to an

aromatic heteroaromatic ring (oxazole) and is adjacent to the ring oxygen. The combined

anisotropy and electronegativity of the ring shift it downfield to the 2.5–2.7 region.

Warning: In DMSO-

, the solvent residual peak is a pentet centered at 2.50 ppm. The product methyl peak (2.60
ppm) often sits on the "shoulder" of the solvent peak. High-field NMR (400 MHz+) is
recommended to resolve this separation.

The Carboxylic Acid (13.0 ppm)
This proton is highly labile.

Shape: Broad singlet.

Mechanism: The proton participates in rapid exchange with trace water in the solvent and

intermolecular hydrogen bonding (dimerization).

Validation: If the peak is missing, add a drop of D

O. The peak should disappear completely (exchange with D), confirming its identity as an
exchangeable proton.

Troubleshooting & Impurity Profiling
In drug development, purity is paramount. The following impurities are common in the synthesis

of 2-chloro-5-methyl-4-oxazolecarboxylic acid.

Impurity Logic Tree
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Analyze Spectrum
(DMSO-d6)

Is there a Quartet at ~4.3 ppm?

Impurity: Unreacted Ethyl Ester

Yes

Is there a Singlet at ~8.0 ppm?

No

Impurity: Decarboxylated
(2-chloro-5-methyloxazole)

Yes

Is there a Broad Peak at ~7.0-7.5 ppm?

No

Impurity: Hydrolysis of Cl
(Oxazolone tautomer/Amine)

Yes

PASS: Clean Product

No

Click to download full resolution via product page

Caption: Diagnostic logic tree for identifying common synthetic byproducts in oxazole

carboxylic acids.

Common Contaminants Table
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Contaminant
Chemical Shift (

)
Multiplicity Origin

Water 3.33 ppm (in DMSO) Broad Singlet
Hygroscopic solvent

or wet product.

Ethanol
4.3 (q), 1.05 (t), 4.4

(OH)
Multiplets

Residual solvent from

hydrolysis workup.

Dichloromethane 5.76 ppm Singlet
Residual extraction

solvent.

Acetic Acid 1.91 ppm Singlet

Residual from

crystallization (if

used).

Mechanistic Insight: Why DMSO over CDCl ?
Choosing the correct solvent is not just about solubility; it is about spectral integrity.

Solubility: Oxazole carboxylic acids are polar and form strong intermolecular hydrogen bonds

(dimers). They often precipitate out of non-polar solvents like Chloroform (

), leading to poor signal-to-noise ratios.

Chemical Shift Stability:

In

: The carboxylic acid proton is often observed as an extremely broad hump anywhere from
8.0 to 11.0 ppm, or it may not be visible at all due to exchange rates.

In DMSO-

: DMSO acts as a hydrogen bond acceptor. It "locks" the acidic proton in a specific
environment (Solvent...H-O-C=O), resulting in a sharper, more distinct peak at ~13.0 ppm.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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